1-Amino-3-(benzylthio)propylphosphonic acid
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Overview
Description
1-Amino-3-(benzylthio)propylphosphonic acid is an organophosphorus compound with the molecular formula C10H16NO3PS This compound is characterized by the presence of an amino group, a benzylthio group, and a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(benzylthio)propylphosphonic acid typically involves the interaction of racemic 1-amino-3-(methylthio)propylphosphinic acid with benzylthiol. This reaction is catalyzed by pyridoxal-5’-phosphate-dependent L-methionine-γ-lyase, resulting in the formation of the desired compound . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(benzylthio)propylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonic acid moiety to phosphine derivatives.
Substitution: The amino and benzylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-Amino-3-(benzylthio)propylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(benzylthio)propylphosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 1-Amino-3-(methylthio)propylphosphinic acid
- 1-Amino-3-(phenylthio)propylphosphonic acid
- 1-Amino-3-(ethylthio)propylphosphonic acid
Uniqueness: 1-Amino-3-(benzylthio)propylphosphonic acid is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific enzymes and molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
77275-38-8 |
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Molecular Formula |
C10H16NO3PS |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
(1-amino-3-benzylsulfanylpropyl)phosphonic acid |
InChI |
InChI=1S/C10H16NO3PS/c11-10(15(12,13)14)6-7-16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,11H2,(H2,12,13,14) |
InChI Key |
AAOSGFZMVDFXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(N)P(=O)(O)O |
Origin of Product |
United States |
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